5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid
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Overview
Description
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase (PI3K), a family of lipid kinases involved in cellular processes like proliferation and migration . The compound’s interaction with the catalytic site of PI3K, particularly through hydrogen bonding with key amino acids, underlies its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with a fused ring structure.
Uniqueness
5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid stands out due to its cyclopropyl and carboxylic acid groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9N3O4 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
5-cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c15-10(16)6-4-12-14-8(11(17)18)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2,(H,15,16)(H,17,18) |
InChI Key |
DESDYEBKWOCWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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